4-氯-L-色氨酸

描述

4-Chloro-L-tryptophan is a derivative of the essential amino acid tryptophan . It is found in common pea and is isolated from the seed protein of Pisum sativum (pea) . It is also obtained from the seeds of Vicia fab . It is known to inhibit the synthesis of 5-hydroxytryptamine (5-HT) and deplete the serotonin levels in the brain by its inhibitory effect on tryptophan hydroxylase (Tph) .

Synthesis Analysis

The synthesis of L-tryptophan and its derivatives, including 4-Chloro-L-tryptophan, is often achieved through microbial fermentation . The mechanism of L-tryptophan biosynthesis in Escherichia coli, a widely used producer of L-tryptophan, is well understood . Saccharomyces cerevisiae also plays a significant role in the industrial production of biochemicals . The synthetic pathways and engineering strategies of L-tryptophan in E. coli and S. cerevisiae have been reviewed and compared .

Molecular Structure Analysis

The molecular structure of L-tryptophan, the parent compound of 4-Chloro-L-tryptophan, has been analyzed using various spectroscopic techniques such as FTIR, 1H NMR, and ultraviolet-visible spectroscopy . The DFT – B.3.L.Y.P/6-311++G (d,p) methodology was used to enhance an essential amino acid in the electronic ground state .

Chemical Reactions Analysis

Tryptophan undergoes a number of important side reactions during its catabolism on the pathway to acetoacetate . The first enzyme of the catabolic pathway is an iron porphyrin oxygenase that opens the indole ring .

科学研究应用

代谢工程生产L-色氨酸

4-氯-L-色氨酸可用于大肠杆菌的代谢工程以生产L-色氨酸 . 这是医药、食品和饲料工业的重要原料,大肠杆菌高效生产L-色氨酸引起了广泛关注 . 总结了L-色氨酸的生物合成途径和大肠杆菌中的主要调控机制,并讨论了近年来大肠杆菌中重构L-色氨酸生物合成途径的最新代谢工程策略 .

电化学发光 (ECL) 检测

4-氯-L-色氨酸可用于开发一种新的用于L-色氨酸检测的电化学发光 (ECL) 方法 . 这涉及在掺硼金刚石 (BDD) 电极表面原位生成过氧化氢 . ECL 响应效率与电极表面H2O2 的生成量直接相关 .

环境修复

4-氯-L-色氨酸可用于环境修复,特别是去除铅污染 . 进行偏最小二乘路径模型 (PLS-PM) 以检查细菌菌株 (BS)、L-色氨酸 (L-TRP) 和铅污染对产量和生长参数的直接或间接影响 .

血清素生产

4-氯-L-色氨酸可用于血清素的生产 . 水稻TDC在转基因水稻、重组大肠杆菌(pET28b TDC)和重组酵母(pYES-TDC)中过表达,并检测到血清素的积累 .

作用机制

Target of Action

4-Chloro-l-tryptophan primarily targets the C-terminal Binding Proteins (CtBP1/2) . These proteins are oncogenic transcriptional coregulators and dehydrogenases often overexpressed in multiple solid tumors, including breast, colon, and ovarian cancer, and associated with poor survival .

Mode of Action

The compound interacts with its targets by binding to a conserved active site tryptophan (W318/324; CtBP1/2) that is unique among eukaryotic D2-dehydrogenases . This interaction disrupts CtBP oligomerization and transcription coregulatory activities .

Biochemical Pathways

4-Chloro-l-tryptophan is a derivative of L-tryptophan, an essential amino acid. L-tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . The compound is produced in the tryptophan metabolic pathway , which involves the glycolytic pathway (EMP), pentose phosphate pathway (PPP), and shikimate pathway .

Pharmacokinetics

L-tryptophan, from which it is derived, is known to undergo an extensive and complex metabolism, resulting in many bioactive molecules acting in various organs through different action mechanisms .

Result of Action

The result of 4-Chloro-l-tryptophan’s action is the disruption of CtBP oligomerization and transcription coregulatory activities . This disruption can lead to changes in the expression of genes responsible for apoptosis, metastasis-associated epithelial–mesenchymal transition, and genes that promote migratory and invasive properties of cancer cells .

Action Environment

The action of 4-Chloro-l-tryptophan can be influenced by environmental factors. For instance, the compound’s fluorescence signals can be enhanced directly and in the cellular environment when coordinated with 4-chloro-7-nitrobenzofurazan (NBD-Cl), a fluorogenic reagent . Furthermore, the compound’s action can be influenced by the presence of other microorganisms, as seen in its role in bacterial signaling .

未来方向

Tryptophan metabolism has been widely investigated because it significantly participates in the malignant traits of multiple cancers . The functions and prognostic values of tryptophan metabolism-related genes (TMR) in ccRCC remain virtually obscure . Therefore, future research could focus on these areas to provide more insights into the role of 4-Chloro-L-tryptophan in various biological processes.

生化分析

Biochemical Properties

4-Chloro-l-tryptophan interacts with various enzymes, proteins, and other biomolecules. It has been shown to be a substrate for aromatic l-amino acid decarboxylase (AADC), an enzyme involved in the synthesis of monoamine neurotransmitters . The interaction between 4-Chloro-l-tryptophan and AADC is crucial for the production of various aromatic biogenic amines .

Cellular Effects

The effects of 4-Chloro-l-tryptophan on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, 4-Chloro-l-tryptophan is involved in the kynurenine pathway of tryptophan metabolism, which plays a significant role in various neurological and immunological disorders .

Molecular Mechanism

At the molecular level, 4-Chloro-l-tryptophan exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the kynurenine pathway, where it interacts with enzymes such as indoleamine 2,3 dioxygenase (IDO) and tryptophan 2,3 dioxygenase (TDO) .

Temporal Effects in Laboratory Settings

The effects of 4-Chloro-l-tryptophan can change over time in laboratory settings. Studies have shown that liver cells pre-incubated with a similar compound, DL-6-chlorotryptophan, become less sensitive to tryptophan-mediated inhibition of gluconeogenesis . This suggests that 4-Chloro-l-tryptophan may have similar temporal effects on cellular function.

Dosage Effects in Animal Models

The effects of 4-Chloro-l-tryptophan can vary with different dosages in animal models

Metabolic Pathways

4-Chloro-l-tryptophan is involved in the kynurenine pathway of tryptophan metabolism . This pathway is crucial for the production of several bioactive compounds that play central roles in physiology and pathophysiology .

Transport and Distribution

It is known that tryptophan and its derivatives are transported via specific transporters

Subcellular Localization

It is known that tryptophan decarboxylase, an enzyme that interacts with tryptophan and its derivatives, is a cytosolic enzyme

属性

IUPAC Name |

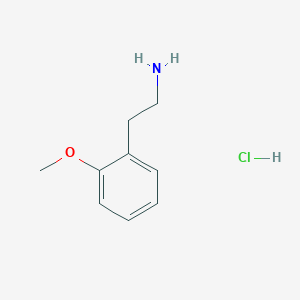

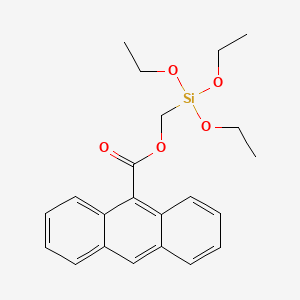

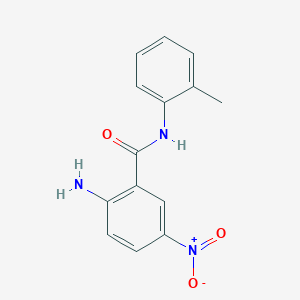

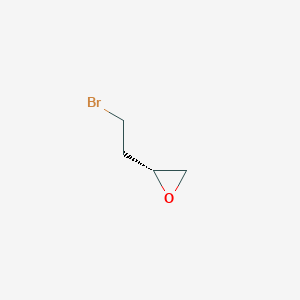

(2S)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTHKYABOMUPSC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555059 | |

| Record name | 4-Chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52448-14-3 | |

| Record name | 4-Chloro-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52448-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylbenzo[B]thiophene-7-carboxylic acid](/img/structure/B1611222.png)